molecular formula C14H10FNOS B1253050 2-(4-Fluorophenyl)-6-methoxy-1,3-benzothiazole

2-(4-Fluorophenyl)-6-methoxy-1,3-benzothiazole

Cat. No.: B1253050
M. Wt: 259.3 g/mol
InChI Key: FFMONRZWRJLZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-6-methoxy-1,3-benzothiazole is a member of benzothiazoles.

Properties

Molecular Formula

C14H10FNOS

Molecular Weight

259.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-methoxy-1,3-benzothiazole

InChI

InChI=1S/C14H10FNOS/c1-17-11-6-7-12-13(8-11)18-14(16-12)9-2-4-10(15)5-3-9/h2-8H,1H3

InChI Key

FFMONRZWRJLZNE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Kryptofix® 2.2.2 (23.4 mg, 0.062 mmol) in acetonitrile (2 mL) was added to a solution of KF (7.3 mg, 0.125 mmol) in water (0.5 mL). The solvents were evaporated at 120° C. and the residue was dried by azeotropic distillation with acetonitrile (3×1 mL). A solution of the iodyl precursor 2-(4-iodylphenyl)-6-methoxy-1,3-benzothiazole (7) (5.2 mg, 0.0125 mmol; dried over P2O5 under high vacuum for 2 hours before use) in hot DMSO (0.5 mL) was added to the dried KF-Kryptofix® complex. The reaction mixture was stirred at 120° C., 150° C. or 180° C. for 10 min. The reaction mixture was cooled and diluted with ice water (3 mL) and passed through a C-18 Sep-Pak® pre-activated with methanol (5 mL) followed by water (10 mL). The Sep-Pak was flushed with water (2×5 mL) and the crude product 9a retained on the Sep-Pak® was eluted off with CH2Cl2 (2×5 mL). The dichloromethane eluent was quantitatively analyzed by analytical HPLC (Waters Symmetry C18 column, 5μ particle size, 150×4.6 mm; eluent: MeCN/H2O 1:1; flow rate: 1 mL/min; UV 325 nm or 254 nm; RT=27 min) using an authentic sample of 2-(4-fluorophenyl)-6-methoxy-1,3-benzothiazole (9a) as a standard and the yield of the fluoro product 9a formed at 120° C., 150° C. and 180° C. was determined as 6.5%, 3.4% and 34.6%, respectively. The authentic sample of 9a was prepared in accordance with the nucleophilic displacement method for synthesis of non-rigid PBZ polymers described in U.S. Pat. No. 5,104,960.
[Compound]
Name
ice water
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
2.2.2
Quantity
23.4 mg
Type
reactant
Reaction Step Three
Name
Quantity
7.3 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Name
iodyl
Quantity
5.2 mg
Type
reactant
Reaction Step Four
[Compound]
Name
KF-Kryptofix
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Fluorophenyl)-6-methoxy-1,3-benzothiazole
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2-(4-Fluorophenyl)-6-methoxy-1,3-benzothiazole
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2-(4-Fluorophenyl)-6-methoxy-1,3-benzothiazole
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2-(4-Fluorophenyl)-6-methoxy-1,3-benzothiazole
Reactant of Route 5
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2-(4-Fluorophenyl)-6-methoxy-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorophenyl)-6-methoxy-1,3-benzothiazole

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